N-(4-butylphenyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide
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Overview
Description
N-(4-butylphenyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C24H27N3O3S2 and its molecular weight is 469.62. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure and Synthesis
- The crystal structures of related acetamide compounds, including those with methoxyphenyl groups, have been extensively studied. These studies provide insights into their molecular configurations and potential applications (Galushchinskiy, Slepukhin, & Obydennov, 2017).
Pharmacophore Hybridization for Anticancer Properties
- Research on related compounds demonstrates the use of pharmacophore hybridization, a method in drug design, to create molecules with potential anticancer properties. This approach involves combining different pharmacophoric elements to enhance efficacy (Yushyn, Holota, & Lesyk, 2022).
Antioxidant and Anti-Inflammatory Activity
- Some acetamide derivatives have been synthesized and evaluated for their antioxidant and anti-inflammatory activities. These compounds have shown efficacy in various assays, indicating their potential therapeutic applications (Koppireddi et al., 2013).
Inhibitory Activity on Enzymes
- Derivatives of the compound have shown strong inhibitory activity on specific enzymes like cyclooxygenase (COX-2), indicating potential use in treating diseases where COX-2 inhibition is beneficial (Ertas et al., 2022).
Antimicrobial and Antifungal Applications
- Several studies have focused on the synthesis of novel thiazole derivatives, including those related to the specified compound, and their evaluation for antimicrobial and antifungal activities. These compounds have shown significant efficacy against various bacterial and fungal strains (Saravanan et al., 2010).
Anticancer and Antiviral Activities
- Some acetamide derivatives have been tested for their in vitro anticancer activity, demonstrating selective inhibition of cancer cell lines. Additionally, certain compounds have shown promising antiviral activities (Havrylyuk et al., 2013).
Selective Human Adenosine A3 Receptor Antagonists
- Research has been conducted on thiazole and thiadiazole derivatives as selective antagonists for human adenosine A3 receptors, which are significant in various physiological processes (Jung et al., 2004).
Mechanism of Action
Thiazoles
are a class of organic compounds that contain a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms . They are known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), and Tiazofurin (an antineoplastic drug) .
Indoles
, on the other hand, are aromatic organic compounds that contain a benzene ring fused to a pyrrole ring . They are found in many important synthetic drug molecules and bind with high affinity to multiple receptors, making them useful in developing new derivatives . Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Properties
IUPAC Name |
N-(4-butylphenyl)-2-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3S2/c1-3-4-5-17-6-8-18(9-7-17)25-22(28)14-20-15-31-24(27-20)32-16-23(29)26-19-10-12-21(30-2)13-11-19/h6-13,15H,3-5,14,16H2,1-2H3,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLOODLPDAGVXKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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